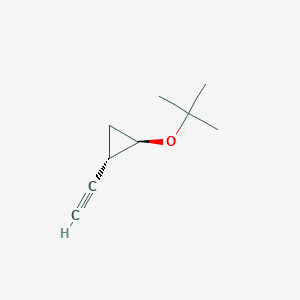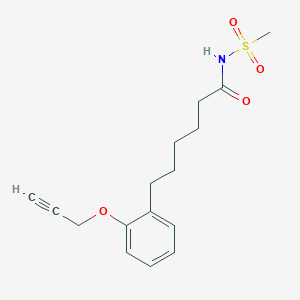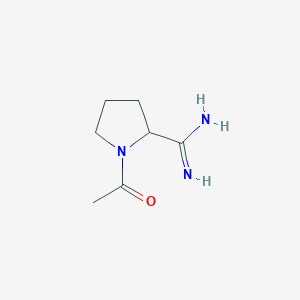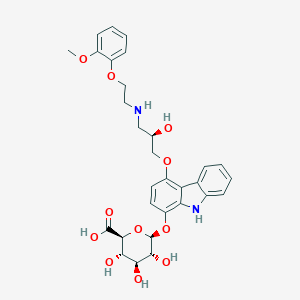
1-Hydroxycarvedilol O-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxycarvedilol O-glucuronide is a metabolite of carvedilol, a beta-blocker that is used in the treatment of heart failure and hypertension. Carvedilol is metabolized in the liver to form several metabolites, including 1-Hydroxycarvedilol O-glucuronide, which has been shown to have significant pharmacological activity.
Mécanisme D'action
The mechanism of action of 1-Hydroxycarvedilol O-glucuronide is similar to that of carvedilol. It acts as a non-selective beta-blocker, blocking both beta-1 and beta-2 adrenergic receptors. This results in a decrease in heart rate and blood pressure, which can be beneficial in the treatment of heart failure and hypertension. In addition, 1-Hydroxycarvedilol O-glucuronide has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Effets Biochimiques Et Physiologiques
1-Hydroxycarvedilol O-glucuronide has been shown to have several biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, which can be beneficial in the treatment of heart failure and hypertension. In addition, it has been shown to have antioxidant properties, which may help to protect against oxidative stress. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Hydroxycarvedilol O-glucuronide in lab experiments is that it is a metabolite of carvedilol, which is a well-studied beta-blocker. This means that there is already a significant amount of research on the pharmacology and mechanism of action of carvedilol, which can be useful in designing experiments with 1-Hydroxycarvedilol O-glucuronide. One limitation of using 1-Hydroxycarvedilol O-glucuronide in lab experiments is that it is a metabolite of carvedilol, which means that it may not have the same pharmacological properties as carvedilol itself.
Orientations Futures
There are several future directions for research on 1-Hydroxycarvedilol O-glucuronide. One area of research could be to investigate the potential anti-inflammatory effects of 1-Hydroxycarvedilol O-glucuronide in more detail. Another area of research could be to investigate the potential antioxidant properties of 1-Hydroxycarvedilol O-glucuronide. Finally, further studies could be conducted to investigate the pharmacology and mechanism of action of 1-Hydroxycarvedilol O-glucuronide in more detail.
Méthodes De Synthèse
The synthesis method of 1-Hydroxycarvedilol O-glucuronide involves the use of glucuronic acid and 1-Hydroxycarvedilol. The reaction is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers the glucuronic acid to the hydroxyl group of 1-Hydroxycarvedilol. This process results in the formation of 1-Hydroxycarvedilol O-glucuronide.
Applications De Recherche Scientifique
1-Hydroxycarvedilol O-glucuronide has been the subject of several scientific research studies. It has been shown to have significant pharmacological activity, including beta-blocking and antioxidant properties. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of inflammatory conditions.
Propriétés
Numéro CAS |
136657-37-9 |
|---|---|
Nom du produit |
1-Hydroxycarvedilol O-glucuronide |
Formule moléculaire |
C30H34N2O11 |
Poids moléculaire |
598.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[4-[(2R)-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O11/c1-39-19-8-4-5-9-20(19)40-13-12-31-14-16(33)15-41-21-10-11-22(24-23(21)17-6-2-3-7-18(17)32-24)42-30-27(36)25(34)26(35)28(43-30)29(37)38/h2-11,16,25-28,30-36H,12-15H2,1H3,(H,37,38)/t16-,25+,26+,27-,28+,30-/m1/s1 |
Clé InChI |
OVZIZPFHZAJOCG-IVODMCMDSA-N |
SMILES isomérique |
COC1=CC=CC=C1OCCNC[C@H](COC2=C3C4=CC=CC=C4NC3=C(C=C2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |
SMILES |
COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
SMILES canonique |
COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Autres numéros CAS |
136657-37-9 |
Synonymes |
1-hydroxycarvedilol O-glucuronide 1-hydroxycarvedilol O-glucuronide, (S)-isomer 1-OHCG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



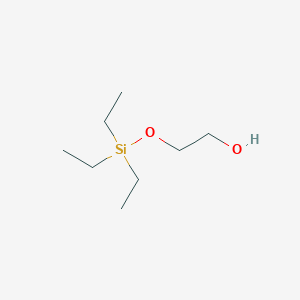
![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)
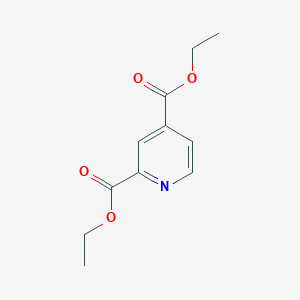
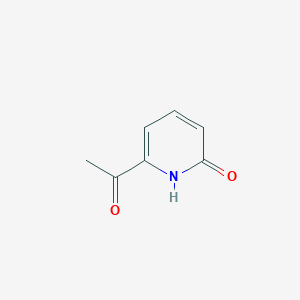
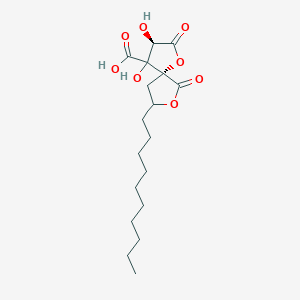
![1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one](/img/structure/B163755.png)
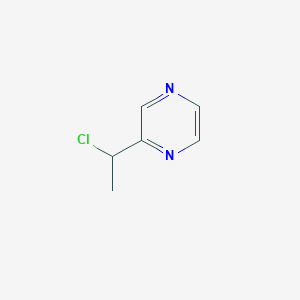
![1-Oxazolo[4,5-b]pyridin-2-yl-6-phenyl-hexan-1-one](/img/structure/B163758.png)
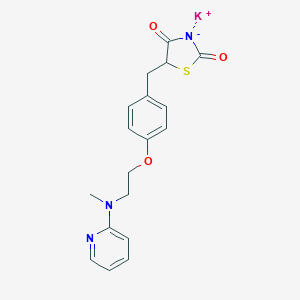
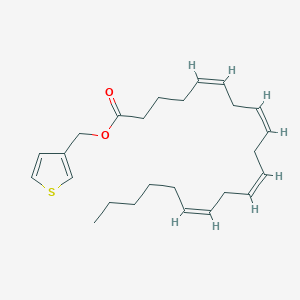
![1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B163764.png)
